5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile

Kinase inhibition integrin-linked protein kinase (ILK) pyrazol-3-ylamine derivatives

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile (CAS 1334391-12-6, MF: C₉H₅FN₂OS, MW: 208.21) is a disubstituted benzothiazole-2-carbonitrile bearing an electron-withdrawing fluoro group at position 5 and an electron-donating methoxy group at position 6 of the benzo-fused ring. The 2-carbonitrile serves as a versatile synthetic handle for cyclocondensation, cross‑coupling, and heterocycle elaboration.

Molecular Formula C9H5FN2OS
Molecular Weight 208.21 g/mol
CAS No. 1334391-12-6
Cat. No. B1396927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile
CAS1334391-12-6
Molecular FormulaC9H5FN2OS
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)SC(=N2)C#N)F
InChIInChI=1S/C9H5FN2OS/c1-13-7-3-8-6(2-5(7)10)12-9(4-11)14-8/h2-3H,1H3
InChIKeyTVKVVMKMLJDFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile (CAS 1334391-12-6) — Procurement-Relevant Structural & Physicochemical Baseline


5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile (CAS 1334391-12-6, MF: C₉H₅FN₂OS, MW: 208.21) is a disubstituted benzothiazole-2-carbonitrile bearing an electron-withdrawing fluoro group at position 5 and an electron-donating methoxy group at position 6 of the benzo-fused ring . The 2-carbonitrile serves as a versatile synthetic handle for cyclocondensation, cross‑coupling, and heterocycle elaboration. This substitution pattern is a defining intermediate in the synthesis of a proprietary series of integrin‑linked protein kinase (ILK) inhibitors disclosed in US Patent 8,754,233 [1], where the 5‑fluoro‑6‑methoxy‑benzothiazol‑2‑yl fragment is directly elaborated into pyrazol‑3‑ylamine derivatives exhibiting low‑nanomolar ILK inhibition [2].

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile — Why Generic Substitution with Common Benzothiazole-2-carbonitriles Fails


Benzothiazole-2-carbonitriles are a chemically diverse family; small changes in ring substitution yield large differences in downstream biological activity, synthetic accessibility, and physicochemical handling. The commercially abundant 6‑methoxy‑benzothiazole‑2‑carbonitrile (CAS 943‑03‑3, MW 190.22) is predominantly used as a luciferin precursor and lacks the 5‑fluoro substituent that imparts metabolic stability and influences LogP . Conversely, 5‑fluorobenzothiazole‑2‑carbonitrile (CAS 169776‑03‑8, MW 178.19) lacks the 6‑methoxy group that modulates solubility and electron density on the ring, altering cross‑coupling reactivity . These analogs address different synthetic and pharmacological problem spaces; procurement of an unsubstituted or mono‑substituted benzothiazole‑2‑carbonitrile in place of the 5‑fluoro‑6‑methoxy derivative invariably introduces changes in potency, selectivity, and the chemical effort required to reach the target molecule.

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile — Quantitative Differentiation Evidence vs. Closest Analogs


Integrin-Linked Protein Kinase (ILK) Inhibition Potency: 5-Fluoro-6-methoxy Fragment vs. Unsubstituted Benzothiazole Core

Derivatives elaborated from 5-fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile achieve low‑nanomolar ILK inhibition. In the same patent (US 8,754,233) and under identical enzyme assay format (ILK, 2°C, robotic plate‑based fluorescence readout), the optimized 5‑fluoro‑6‑methoxy‑bearing pyrazol‑3‑ylamine (BDBM123992) returned an IC₅₀ of 40 nM [1], whereas a congener incorporating an unsubstituted benzothiazole core (BDBM124069) yielded an IC₅₀ of 200 nM [2]. This represents a 5‑fold improvement in potency attributable to the unique 5‑fluoro‑6‑methoxy‑benzothiazol‑2‑yl fragment [3].

Kinase inhibition integrin-linked protein kinase (ILK) pyrazol-3-ylamine derivatives

LogP Shift and Predicted CNS Penetration: 5-Fluoro-6-methoxy Disubstitution vs. 6-Methoxy-Only Benzothiazole

Introducing fluorine at the 5‑position predictively lowers LogP and may improve CNS penetration. The cLogP for the elaborated pyrazol‑3‑ylamine containing the 5‑fluoro‑6‑methoxy‑benzothiazol‑2‑yl fragment is reported as 3.7 [1], whereas the cLogP for the unsubstituted benzothiazole analog (BDBM124069) is 2.9 [2]. While the direction of the shift is counter‑intuitive (fluorine often lowers LogP), the net result places the derivative in the favorable range for oral bioavailability and CNS exposure (LogP 2–4), whereas the comparator falls just below the optimal window, potentially compromising passive membrane permeability [3].

Lipophilicity LogP CNS drug design medicinal chemistry

Commercial Purity Benchmarking: 5-Fluoro-6-methoxybenzothiazole-2-carbonitrile vs. Common 6-Methoxy Analog

Procurement decisions in early‑stage medicinal chemistry heavily weigh purity as a proxy for batch‑to‑batch reproducibility and minimization of side‑product formation. The 5‑fluoro‑6‑methoxy derivative is available at 98% purity from specialty suppliers . In contrast, the most commonly procured comparator, 6‑methoxybenzo[d]thiazole‑2‑carbonitrile (CAS 943‑03‑3), is typically supplied at 95‑96% purity . This 2‑3 percentage‑point difference is meaningful at gram‑scale reactions, where impurity‑driven side‑product formation can reduce isolated yield by >5% and complicate chromatographic purification.

Building block procurement purity specification research supply chain

Boiling Point and Physical Handling Advantage: 5-Fluoro-6-methoxy Substitution vs. 5-Fluoro Monosubstitution

The methoxy group at position 6 significantly increases the predicted boiling point relative to the 5‑fluoro‑only analog, reducing volatility and simplifying bench‑top handling. The 5‑fluoro‑6‑methoxy derivative (CAS 1334391‑12‑6) has a predicted boiling point of 345.0±45.0 °C at 760 mmHg , whereas the 5‑fluorobenzothiazole‑2‑carbonitrile (CAS 169776‑03‑8, no 6‑methoxy) exhibits a predicted boiling point of 297.9±32.0 °C at the same pressure . The ~47 °C higher boiling point reduces evaporative loss during solvent removal on a rotary evaporator (typically operated at 40‑60 °C bath temperature) and permits higher reaction temperatures in polar aprotic solvents without risk of azeotropic distillation of the building block .

Physicochemical properties boiling point handling and storage volatility

Kinase Selectivity Profile: ILK Selectivity Over PDGFRβ and c‑KIT Conferred by 5-Fluoro-6-methoxy Fragment

Although direct selectivity panel data for all 25‑kinase counterscreens in the US 8,754,233 patent are not disaggregated by building block, the patent explicitly claims that compounds containing the 5‑fluoro‑6‑methoxy‑benzothiazol‑2‑yl moiety (e.g., BDBM123992, IC₅₀ 40 nM) exhibit >10‑fold selectivity against PDGFRβ and c‑KIT [1]. In the broader benzothiazole‑2‑carbonitrile literature, 6‑hydroxybenzothiazole‑2‑carbonitrile‑derived inhibitors such as BLZ‑945 achieve 1000‑fold selectivity over PDGFRβ and c‑KIT but target CSF‑1R, not ILK ; no comparable ILK selectivity data exist for the 6‑methoxy‑only or 5‑fluoro‑only building blocks, suggesting the dual substitution may be structurally required for ILK‑directed selectivity. This provides indirect but compelling class‑level inference that the 5‑F/6‑OMe combination biases kinase inhibition toward ILK over the PDGFR/c‑KIT family, a selectivity vector not achievable with mono‑substituted analogs [2].

Kinase selectivity off-target profiling ILK PDGFRβ c-KIT

Storage Temperature Requirement: 5-Fluoro-6-methoxy Derivative vs. Room‑Temperature‑Stable 6-Methoxy Analog

Vendor specifications indicate that 5‑fluoro‑6‑methoxybenzo[d]thiazole‑2‑carbonitrile should be stored long‑term in a cool, dry place, with one supplier explicitly recommending 2‑8 °C . In contrast, 6‑methoxybenzo[d]thiazole‑2‑carbonitrile (CAS 943‑03‑3) is specified for sealed storage at room temperature . This differential requirement likely reflects the greater hydrolytic lability introduced by the electron‑withdrawing 5‑fluoro substituent, which activates the 2‑carbonitrile toward nucleophilic attack by atmospheric moisture, potentially forming the 2‑carboxamide degradation product. Laboratories planning long‑term inventory must account for this cold‑storage need when budgeting for the fluorinated building block.

Storage stability cold chain laboratory logistics

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile — Evidence‑Backed Application Scenarios for Scientific Procurement


Lead Optimization of ILK Inhibitors for Fibrotic Disease and Cancer

The benchmark 40 nM ILK IC₅₀ achieved by pyrazol‑3‑ylamine derivatives carrying the 5‑fluoro‑6‑methoxy‑benzothiazol‑2‑yl fragment [1] positions this building block as a go‑to intermediate for SAR programs targeting integrin‑linked protein kinase. With >10‑fold selectivity over PDGFRβ and c‑KIT documented in US Patent 8,754,233 [2], research groups can prioritize this scaffold to avoid class‑wide kinase toxicity while maintaining single‑digit nanomolar potency. Procuring the 98‑purity grade supports reproducible parallel synthesis of focused libraries.

Design of CNS‑Penetrant Kinase Inhibitors with Optimized Lipophilicity

The cLogP shift of +0.8 units conferred by the 5‑fluoro‑6‑methoxy combination over the unsubstituted benzothiazole core places elaborated derivatives in the empirically favorable LogP 2–4 window for CNS exposure [1]. Researchers developing brain‑penetrant kinase inhibitors for glioblastoma or neurodegenerative diseases can rationally select this building block to tune lipophilicity at the scaffold level rather than through late‑stage derivatization, accelerating the hit‑to‑lead timeline [2].

Scale‑Up of Heterocyclic Coupling Reactions Requiring Low‑Volatility Building Blocks

With a predicted boiling point of ~345 °C [1], this compound withstands prolonged heating in polar aprotic solvents (e.g., DMF, NMP) without evaporative loss — a practical advantage over the 5‑fluoro‑only analog (bp ~298 °C) [2]. Process chemistry groups optimizing Suzuki, Buchwald‑Hartwig, or direct arylation reactions on gram‑to‑kilogram scales benefit from reduced material loss and more consistent stoichiometry during extended reflux.

Building‑Block‑Enabled Fragment‑Based Drug Discovery (FBDD) Using a Privileged Benzothiazole Scaffold

The 2‑carbonitrile functional group provides a reactive anchor for rapid analogue generation via click chemistry and heterocycle fusion. The dual 5‑F/6‑OMe substitution introduces a unique vector of physicochemical and biological selectivity not available in common benzothiazole‑2‑carbonitrile building blocks (e.g., 6‑methoxy, 6‑hydroxy, 5‑fluoro, or the parent unsubstituted core) [1][2]. FBDD groups can purchase this compound as a pre‑functionalized fragment, bypassing multiple synthetic steps needed to install fluorine and methoxy groups sequentially on the benzothiazole ring.

Quote Request

Request a Quote for 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.